molecular formula C23H18N4O B3617043 N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B3617043
M. Wt: 366.4 g/mol
InChI Key: QYVYLKDVNFLGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves various methods . One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .


Molecular Structure Analysis

The structure of pyrrolo[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been studied .


Chemical Reactions Analysis

The chemical reactions of pyrrolo[2,3-d]pyrimidines involve various substitutions at the C-4 position of the 7-deazapurine ring . The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines are influenced by their molecular structure . For instance, all the potent compounds from a series of pyrrolo[2,3-d]pyrimidines have a ClogP value less than 4 and molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidines involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The future directions for the study of pyrrolo[2,3-d]pyrimidines involve the development of new therapies . Inhibitors of this enzyme are studied and used in the treatment of several diseases such as psoriasis and autoimmune rheumatoid arthritis . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c1-3-8-17(9-4-1)20-15-27(18-10-5-2-6-11-18)23-21(20)22(25-16-26-23)24-14-19-12-7-13-28-19/h1-13,15-16H,14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVYLKDVNFLGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(2-furylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.